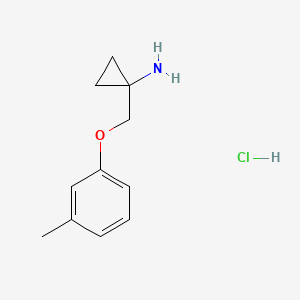
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride
説明
“2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride” is a derivative of Glycine . It is a solid, white to off-white powder . The molecular weight is 219.16 and the formula is C9H8F3NO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F4NO2.ClH/c10-6-2-1-4 (7 (14)8 (15)16)3-5 (6)9 (11,12)13;/h1-3,7H,14H2, (H,15,16);1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride” are not available, similar compounds such as 4-(Trifluoromethyl)phenylacetic acid have been known to undergo diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .Physical And Chemical Properties Analysis
This compound is a solid, white to off-white powder . It is soluble in DMSO at a concentration of 10 mg/mL . The storage temperature for the powder is -20°C for 3 years and 4°C for 2 years .科学的研究の応用
Chemical Synthesis and Reactions
Formation of Thiazolo-S-Triazine : A study by Klayman and Milne (1969) demonstrated the reaction of 2-amino-2-thiazoline with phenylisothiocyanate, leading to the formation of thiazolo-S-triazine, highlighting its utility in complex chemical syntheses (Klayman & Milne, 1969).
Synthesis of Amino Acid Derivatives : Research by Burger et al. (1992) showed that [2,2-Bis(trifluoromethyl)-5-oxo-1,3-oxazolidin-4-yl]acetic acid chloride reacts with diazoalkanes to produce useful intermediates for synthesizing various α-amino acids and their derivatives, indicating the compound's role in amino acid synthesis (Burger et al., 1992).
Preparation of Chalcone Containing Pyrazolyl Quinazolin-4(3H) Ones : A study by Patel and Barat (2010) involved the synthesis of 2-[2-(2,6-dichlorophenyl)amino]phenyl methyl-3-[(5-substituted phenyl-1-phenyl)-5- hydro-1H-pyrazol-3-yl-amino]-6,8-dibromoquinazolin-4(3H)-ones from 2-[2-(2,6-dichlorophenyl)amino]phenyl methyl-3-substituted phenyl acryl amido-6,8-dibromoquinazolin-4(3H)- ones, indicating its role in creating novel chemical structures (Patel & Barat, 2010).
Analytical Chemistry
Detection and Identification of Amines : You et al. (2006) developed a method for determining amino compounds by using a labeling reagent, which included the derivative of phenylglycine, highlighting its application in analytical chemistry (You et al., 2006).
Electrochemical Study for Pseudocapacitance Performance : Kowsari et al. (2019) conducted a study on the electrochemical properties of poly orthoaminophenol film in the presence of different derivatives of phenylglycine, demonstrating its potential in supercapacitor applications (Kowsari et al., 2019).
Medicinal Chemistry and Drug Synthesis
Synthesis of Antimicrobial Compounds : Patel and Shaikh (2011) synthesized 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, which were evaluated for antimicrobial activity, showcasing its application in creating new medicinal compounds (Patel & Shaikh, 2011).
Preparation of Alkali Metal Complexes for Anticancer Studies : A study by Shah et al. (2019) on diclofenac and phenanthroline's alkali metal complexes, where diclofenac is structurally related to 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, demonstrated the potential of these complexes in anticancer studies (Shah et al., 2019).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
作用機序
Target of Action
The primary target of 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride is glycine . Glycine is an amino acid that plays a crucial role in the central nervous system. As a neurotransmitter, it performs various functions related to the regulation of motor and sensory functions, as well as certain cognitive processes .
Mode of Action
As a derivative of glycine, 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride interacts with its target by influencing the secretion of anabolic hormones . This interaction results in changes in the supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Biochemical Pathways
The compound affects the biochemical pathways related to the production and regulation of anabolic hormones . These hormones are essential for the growth and repair of tissues, especially muscle tissues. The downstream effects of these pathways include enhanced physical performance and reduced muscle damage .
Result of Action
The molecular and cellular effects of the compound’s action include the stimulation of anabolic hormone secretion, increased fuel supply during exercise, improved mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
特性
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECHOAVQAILTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride | |
CAS RN |
1134915-25-5 | |
| Record name | 2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3082829.png)





![[1-(4-bromophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3082867.png)

![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3082879.png)

![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B3082897.png)
![Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B3082927.png)

